molecular formula C11H12ClNO4 B2771703 3-Isobutoxy-4-nitrobenzoyl chloride CAS No. 1698052-94-6

3-Isobutoxy-4-nitrobenzoyl chloride

Cat. No. B2771703
CAS RN: 1698052-94-6
M. Wt: 257.67
InChI Key: UWRXNGSZRPZNKM-UHFFFAOYSA-N
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Description

3-Isobutoxy-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C11H12ClNO4 . It is related to 4-nitrobenzoyl chloride, which has the formula C7H4ClNO3 .


Molecular Structure Analysis

The molecular structure of 3-Isobutoxy-4-nitrobenzoyl chloride consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The related compound, 4-nitrobenzoyl chloride, has a molecular weight of 185.565 .

Scientific Research Applications

Inhibitors of Androgen Receptor—Coactivator Interaction

“3-Isobutoxy-4-nitrobenzoyl chloride” has been used in the synthesis of bis-benzamides, which are inhibitors of the interaction between androgen receptor (AR) and coactivator proteins . This interaction plays a critical role in AR-mediated prostate cancer (PCa) cell growth, and its inhibition is emerging as a promising strategy for PCa treatment .

Antiproliferative Activity

A compound synthesized using “3-Isobutoxy-4-nitrobenzoyl chloride” exhibited antiproliferative activity (IC50 value of 16 nM) on PCa cells . This suggests that the compound could potentially be used in cancer treatment .

Inhibition of AR–PELP1 Interaction

The compound synthesized using “3-Isobutoxy-4-nitrobenzoyl chloride” has been shown to inhibit the AR–PELP1 interaction and AR transactivation . This indicates that the compound could be used to disrupt critical protein-protein interactions in cancer cells .

Preparation of Polysubstituted Furanonaphthoquinoines

“3-Isobutoxy-4-nitrobenzoyl chloride” is used in the preparation of polysubstituted furanonaphthoquinoines . These compounds have various applications in medicinal chemistry .

Michael Addition Reactions

“3-Isobutoxy-4-nitrobenzoyl chloride” is involved in Michael addition reactions . These reactions are widely used in organic synthesis for the construction of carbon-carbon bonds .

Henry Reaction

“3-Isobutoxy-4-nitrobenzoyl chloride” is used in Henry reactions . These reactions are important tools in organic synthesis for the formation of carbon-nitrogen bonds .

O-Alkylation Reactions

“3-Isobutoxy-4-nitrobenzoyl chloride” is involved in O-alkylation reactions . These reactions are commonly used in organic synthesis for the introduction of alkyl groups .

Cycloaddition Reactions

“3-Isobutoxy-4-nitrobenzoyl chloride” is used in cycloaddition reactions . These reactions are a powerful tool in organic synthesis for the construction of cyclic compounds .

Safety and Hazards

Safety data for 4-nitrobenzoyl chloride indicates that it is corrosive and can cause severe skin burns and eye damage. It may also be corrosive to metals and cause respiratory irritation . It’s reasonable to expect that 3-Isobutoxy-4-nitrobenzoyl chloride would have similar hazards due to its structural similarity.

properties

IUPAC Name

3-(2-methylpropoxy)-4-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-7(2)6-17-10-5-8(11(12)14)3-4-9(10)13(15)16/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRXNGSZRPZNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutoxy-4-nitrobenzoyl chloride

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